molecular formula C20H31N3O B11344786 N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide

Cat. No.: B11344786
M. Wt: 329.5 g/mol
InChI Key: VWZMALAPXXBAIM-UHFFFAOYSA-N
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Description

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide is a synthetic organic compound that features a benzamide group linked to a cyclohexyl ring, which is further substituted with a 4-ethylpiperazin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of a cyclohexyl derivative, which can be achieved through the hydrogenation of cyclohexene.

    Introduction of the Piperazine Group: The cyclohexyl intermediate is then reacted with 4-ethylpiperazine under basic conditions to form the desired piperazine-substituted cyclohexyl compound.

    Coupling with Benzoyl Chloride: The final step involves the coupling of the piperazine-substituted cyclohexyl compound with benzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for hydrogenation steps, automated systems for precise addition of reagents, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzamides, depending on the specific reagents and conditions used.

Scientific Research Applications

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide is unique due to the specific combination of its structural elements, which confer distinct physicochemical properties and biological activities. Its ethylpiperazine moiety, in particular, may contribute to enhanced binding affinity and selectivity for certain biological targets compared to similar compounds.

Properties

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]benzamide

InChI

InChI=1S/C20H31N3O/c1-2-22-13-15-23(16-14-22)20(11-7-4-8-12-20)17-21-19(24)18-9-5-3-6-10-18/h3,5-6,9-10H,2,4,7-8,11-17H2,1H3,(H,21,24)

InChI Key

VWZMALAPXXBAIM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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